Superior mGlu4 Potency Compared to Established PAMs VU0361737, VU0364770, and VU0155041
VU0418506 exhibits significantly higher potency at human and rat mGlu4 receptors compared to several widely used mGlu4 PAMs. In a GIRK channel assay, VU0418506 displayed EC50 values of 55.7 nM (human) and 46.6 nM (rat) [1]. In contrast, VU0361737 (ML128) shows EC50 values of 240 nM (human) and 110 nM (rat) , VU0364770 shows EC50 values of 1.1 µM (human) and 290 nM (rat) , and VU0155041 shows EC50 values of 798 nM (human) and 693 nM (rat) .
| Evidence Dimension | mGlu4 Potency (EC50) |
|---|---|
| Target Compound Data | 55.7 nM (human), 46.6 nM (rat) |
| Comparator Or Baseline | VU0361737: 240 nM (human), 110 nM (rat); VU0364770: 1.1 µM (human), 290 nM (rat); VU0155041: 798 nM (human), 693 nM (rat) |
| Quantified Difference | VU0418506 is 4.3-fold more potent at human mGlu4 and 2.4-fold more potent at rat mGlu4 than VU0361737; 20-fold more potent at human mGlu4 and 6.2-fold more potent at rat mGlu4 than VU0364770; 14-fold more potent at human mGlu4 and 15-fold more potent at rat mGlu4 than VU0155041. |
| Conditions | GIRK channel assay with native coupling; data from independent studies using standardized mGlu4 PAM assays. |
Why This Matters
Higher potency enables use of lower concentrations, reducing off-target risk and compound consumption in long-term studies.
- [1] Niswender CM, et al. Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers. ACS Chem Neurosci. 2016;7(9):1201-1211. (Figure 1D) View Source
